molecular formula C9H10N2O B1311470 (2-methyl-2H-indazol-3-yl)methanol CAS No. 58536-48-4

(2-methyl-2H-indazol-3-yl)methanol

Cat. No. B1311470
CAS RN: 58536-48-4
M. Wt: 162.19 g/mol
InChI Key: WJLMYXWHXCXTDR-UHFFFAOYSA-N
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Description

“(2-methyl-2H-indazol-3-yl)methanol” is a chemical compound with the CAS number 58536-48-4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(2-methyl-2H-indazol-3-yl)methanol” is represented by the InChI code 1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 . The molecular weight of the compound is 162.19 .


Physical And Chemical Properties Analysis

“(2-methyl-2H-indazol-3-yl)methanol” is a solid at ambient temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .

Scientific Research Applications

N-Methylation of Amines and Transfer Hydrogenation

Methanol, as a C1 synthon and H2 source, is utilized in the selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method is significant for its application in synthesizing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization, showcasing methanol's role in creating complex molecules from simpler ones (Sarki et al., 2021).

Encapsulation of Molybdenum(VI) Complexes

The reaction of methanol with specific ligands to form complexes encapsulated in zeolite Y demonstrates its use in catalyzing the oxidation of primary alcohols and hydrocarbons. This process exemplifies methanol's utility in enhancing the catalytic behavior of heterogeneous catalysts, offering improved stability and recycling ability (Ghorbanloo & Maleki Alamooti, 2017).

Methanol Production and Applications

Methanol is highlighted as a crucial building block for more complex chemical structures and as a clean-burning fuel with a high octane number. Its synthesis from CO2 and H2 presents a method for reducing CO2 emissions, with applications extending to hydrogen storage and direct methanol fuel cells (Dalena et al., 2018).

Methanol as a C1 Source in Organic Synthesis

The role of methanol in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is critical in organic synthesis and drug discovery. Its utilization in the synthesis of methylated products, which are prevalent in natural products and chemicals, underscores methanol's versatility as a reagent (Natte et al., 2017).

Engineering Biological Conversion of Methanol

Engineering efforts to convert methanol into specialty chemicals in Escherichia coli indicate its potential as a substrate for biological production. The development of methylotrophic E. coli strains capable of converting methanol into biomass components and specialty chemicals, like flavanone naringenin, represents an innovative application of methanol in biotechnology (Whitaker et al., 2017).

Safety And Hazards

“(2-methyl-2H-indazol-3-yl)methanol” is classified with the signal word “Warning” and has the hazard statements H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the dust .

properties

IUPAC Name

(2-methylindazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLMYXWHXCXTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428754
Record name (2-methyl-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-2H-indazol-3-yl)methanol

CAS RN

58536-48-4
Record name (2-methyl-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHYL-2H-INDAZOL-3-YL)METHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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